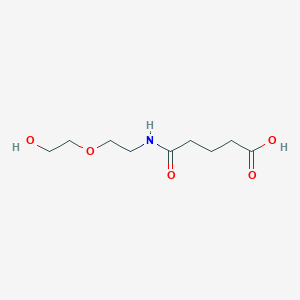
3-Mesitylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mesitylpyrazin-2(1H)-one: is an organic compound characterized by a pyrazinone core substituted with a mesityl group. The mesityl group, known for its bulky and electron-donating properties, significantly influences the chemical behavior and applications of the compound. This compound is of interest in various fields due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesitylpyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as α-keto acids and diamines, under acidic or basic conditions.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation or acylation reactions, using mesitylene and suitable catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
3-Mesitylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in reduced pyrazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the mesityl group or the pyrazinone core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include oxidized pyrazinones, reduced pyrazinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Mesitylpyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Mesitylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The mesityl group can enhance the compound’s binding affinity and selectivity for these targets, influencing its overall activity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpyrazin-2(1H)-one: Similar structure but with a phenyl group instead of a mesityl group.
3-Tolylpyrazin-2(1H)-one: Contains a tolyl group, which is less bulky than the mesityl group.
3-Benzylpyrazin-2(1H)-one: Features a benzyl group, which has different electronic properties compared to the mesityl group.
Uniqueness
3-Mesitylpyrazin-2(1H)-one is unique due to the presence of the mesityl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
3-(2,4,6-trimethylphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-8-6-9(2)11(10(3)7-8)12-13(16)15-5-4-14-12/h4-7H,1-3H3,(H,15,16) |
Clave InChI |
XVUILNPIONTXOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=NC=CNC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


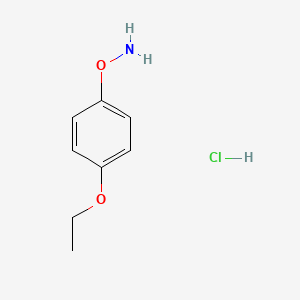

![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)

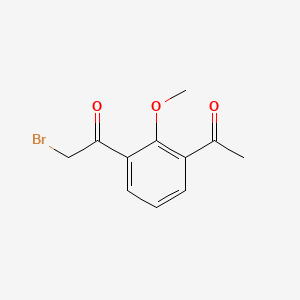

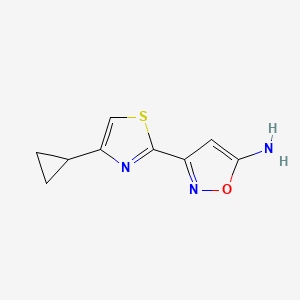

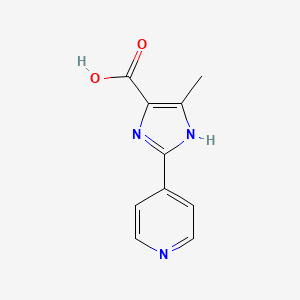

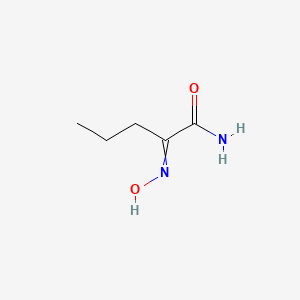
![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)

